6-(Dimethylamino)hexylamine

Description

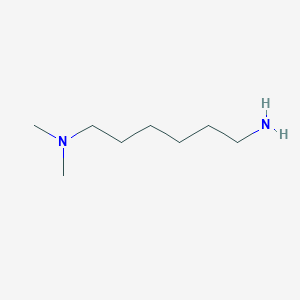

Structure

3D Structure

Properties

IUPAC Name |

N',N'-dimethylhexane-1,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N2/c1-10(2)8-6-4-3-5-7-9/h3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUXUNWLVIWKEHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90293161 | |

| Record name | 6-(Dimethylamino)hexylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90293161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1938-58-5 | |

| Record name | 1938-58-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87565 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-(Dimethylamino)hexylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90293161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1938-58-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 6-(Dimethylamino)hexylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Dimethylamino)hexylamine, also known as N,N-Dimethyl-1,6-hexanediamine, is a diamine substituted hydrocarbon with the chemical formula C8H20N2.[1] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and potential applications, with a focus on data relevant to research and drug development.

Chemical and Physical Properties

While specific experimental data for this compound is limited, the properties of the closely related compound, N,N-Dimethylhexylamine, provide valuable estimates.

Table 1: Physical and Chemical Properties of this compound and Related Compounds

| Property | This compound | N,N-Dimethylhexylamine | N,N'-Dimethyl-1,6-hexanediamine |

| CAS Number | 1938-58-5[1] | 4385-04-0[2] | 13093-04-4 |

| Molecular Formula | C8H20N2[1] | C8H19N[2] | C8H20N2 |

| Molecular Weight | 144.26 g/mol [1] | 129.24 g/mol [2] | 144.26 g/mol |

| Boiling Point | Not available | 146-150 °C | 96 °C at 14 mmHg |

| Density | Not available | 0.744 g/mL at 25 °C | 0.807 g/mL at 25 °C |

| Refractive Index | Not available | n20/D 1.414 | n20/D 1.447 |

| Solubility | Soluble in most organic solvents.[3][4] | Moderately soluble in organic solvents, limited solubility in water.[5] | Not available |

Synthesis and Reactivity

Synthesis

A potential synthetic route for this compound can be inferred from the synthesis of the structurally similar N,N'-Dimethyl-1,6-hexanediamine. A common method for the synthesis of such diamines is the reductive amination of a corresponding dinitrile or the alkylation of a primary diamine.

A plausible synthesis for this compound would involve the reductive methylation of 1,6-hexanediamine. This can be achieved using a methylating agent like formaldehyde in the presence of a reducing agent such as hydrogen gas and a suitable catalyst (e.g., palladium on carbon).

Reactivity

The reactivity of this compound is characterized by the presence of two amine functional groups: a primary amine and a tertiary amine.

-

Primary Amine: The primary amine group (-NH2) is nucleophilic and can participate in a variety of reactions, including acylation, alkylation, and condensation reactions to form imines.

-

Tertiary Amine: The tertiary dimethylamino group (-N(CH3)2) is also nucleophilic and basic. It can be protonated to form a quaternary ammonium salt and can act as a catalyst in certain reactions. The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile.[5]

The presence of two amine groups makes this compound a useful building block in polymer chemistry and for the synthesis of more complex molecules.[6][7] Diamines are known to react with various electrophiles, and the differential reactivity of the primary and tertiary amines can be exploited for selective chemical modifications.

Experimental Data and Protocols

Spectroscopic Analysis

While specific spectra for this compound are not available, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Features |

| ¹H NMR | Signals corresponding to the N-methyl protons (singlet), methylene protons adjacent to the nitrogen atoms, and the other methylene protons in the hexyl chain. The integration of these signals would correspond to the number of protons in each environment. |

| ¹³C NMR | Resonances for the N-methyl carbons, the six distinct methylene carbons of the hexyl chain. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 144.26 g/mol , along with characteristic fragmentation patterns of alkylamines. |

| Infrared (IR) Spectroscopy | Characteristic N-H stretching vibrations for the primary amine, C-H stretching for the alkyl groups, and C-N stretching vibrations. |

Applications in Research and Drug Development

The dimethylamino functional group is a common pharmacophore found in a wide range of FDA-approved drugs. Its presence can influence a molecule's pharmacological activity, including its ability to act as an antimicrobial, antihistaminic, anticancer, and analgesic agent.

While specific biological activities for this compound have not been extensively reported, its structural features suggest potential for investigation in several areas:

-

Drug Delivery: The tertiary amine can be protonated, making the molecule suitable for use in pH-responsive drug delivery systems.

-

Monomer for Polyamides and Polyurethanes: The difunctional nature of the molecule makes it a candidate for polymerization reactions.[6]

-

Inhibitor of Deoxyhypusine Synthase: Diamine and triamine analogs have been investigated as inhibitors of this enzyme, which is essential for cell growth.[8]

Safety and Handling

This compound is classified as a dangerous good for transport.[1] Like other amines, it is expected to be corrosive and may cause skin and eye irritation. Proper personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a versatile chemical building block with potential applications in materials science and drug development. While specific experimental data is not abundant, its chemical properties can be reasonably inferred from related compounds. Further research into its synthesis, reactivity, and biological activity is warranted to fully explore its potential.

References

- 1. scbt.com [scbt.com]

- 2. N,N-Dimethylhexylamine | C8H19N | CID 78090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. reddit.com [reddit.com]

- 5. CAS 4385-04-0: N,N-Dimethylhexylamine | CymitQuimica [cymitquimica.com]

- 6. Hexamethylenediamine - Wikipedia [en.wikipedia.org]

- 7. Diamine Biosynthesis: Research Progress and Application Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Diamine and triamine analogs and derivatives as inhibitors of deoxyhypusine synthase: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-(Dimethylamino)hexylamine (CAS 1938-58-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Dimethylamino)hexylamine, with CAS number 1938-58-5, is a diamine substituted hydrocarbon featuring both a primary and a tertiary amine group.[1][2] This bifunctional molecular structure makes it a versatile building block in various chemical syntheses. Its alternate chemical name is N,N-dimethylhexane-1,6-diamine.[1][2] This guide provides a comprehensive overview of its chemical and physical properties, a plausible synthesis and purification protocol, potential applications in research and development, and safety information.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for designing and executing experiments, as well as for ensuring safe handling and storage.

| Property | Value | Reference |

| CAS Number | 1938-58-5 | [1][2] |

| Molecular Formula | C8H20N2 | [1][2] |

| Molecular Weight | 144.26 g/mol | [1][2] |

| Boiling Point | 96 °C at 14 mmHg | [3] |

| Density | 0.807 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.447 | [3] |

| Melting Point | 15-18 °C | [3] |

Synthesis and Purification

Proposed Synthesis Protocol

Step 1: Michael Addition of Dimethylamine to a C6 Unsaturated Nitrile

This initial step would involve the reaction of dimethylamine with a suitable C6 unsaturated nitrile, such as 5-hexenenitrile. The reaction would proceed via a Michael addition, where the dimethylamine acts as a nucleophile.

-

Reactants: 5-hexenenitrile and an excess of dimethylamine (typically as a solution in a suitable solvent like THF or as an aqueous solution).

-

Catalyst: A basic catalyst may be employed to facilitate the reaction.

-

Reaction Conditions: The reaction is typically carried out at a controlled temperature, potentially in a continuous flow reactor, such as a microchannel reactor, to ensure efficient mixing and heat transfer.[4]

-

Product: The intermediate product would be 6-(dimethylamino)hexanenitrile.

Step 2: Catalytic Hydrogenation of the Nitrile Intermediate

The second step involves the reduction of the nitrile group of 6-(dimethylamino)hexanenitrile to a primary amine.

-

Reactant: 6-(dimethylamino)hexanenitrile.

-

Catalyst: A nickel-based catalyst, such as Raney nickel, is commonly used for the hydrogenation of nitriles.[1] The reaction can be performed in a continuous hydrogenation reactor.[4]

-

Reaction Conditions: The hydrogenation is conducted under a hydrogen atmosphere at elevated temperature and pressure. The reaction is typically carried out in the presence of a solvent, and a base like sodium hydroxide may be added.[1]

-

Final Product: this compound.

Proposed Purification Protocol

Following the synthesis, the crude this compound would require purification to remove unreacted starting materials, byproducts, and the catalyst.

-

Filtration: The reaction mixture is first filtered to remove the solid hydrogenation catalyst.

-

Distillation: The filtrate is then subjected to fractional distillation under reduced pressure to separate the product from the solvent and any lower-boiling impurities.

-

Recrystallization (optional): For achieving high purity, a recrystallization step can be employed. This would involve dissolving the distilled product in a suitable solvent at an elevated temperature and then cooling the solution to induce crystallization. The purified crystals can then be collected by filtration. This method has been successfully used for the purification of the related compound, hexamethylenediamine.

References

- 1. Research about the Method of Synthesizing N,N-dimethyl- 1,3-propanediamine Continuously | Chemical Engineering Transactions [cetjournal.it]

- 2. scbt.com [scbt.com]

- 3. N,N'-DIMETHYL-1,6-HEXANEDIAMINE | 13093-04-4 [chemicalbook.com]

- 4. CN113620813B - Preparation method of N, N-dimethyl-1, 3-propanediamine - Google Patents [patents.google.com]

An In-depth Technical Guide on the Molecular Structure of 6-(Dimethylamino)hexylamine

Introduction: 6-(Dimethylamino)hexylamine, also known by its systematic name N¹,N¹-dimethylhexane-1,6-diamine, is a difunctional organic molecule belonging to the class of aliphatic diamines. It is characterized by a six-carbon hexyl chain with a primary amine group (-NH₂) at one terminus and a tertiary dimethylamino group (-N(CH₃)₂) at the other. This unique asymmetrical structure makes it a valuable building block in organic synthesis, particularly for the construction of more complex molecules such as polymers, surfactants, and pharmacologically active compounds. This guide provides a detailed overview of its molecular structure, physicochemical properties, and synthetic considerations.

Molecular Identification and Properties

The fundamental characteristics of this compound are summarized below. These identifiers are crucial for unambiguous reference in research and chemical sourcing.

Table 1: Molecular Identifiers for this compound

| Identifier | Value | Reference |

|---|---|---|

| CAS Number | 1938-58-5 | [1][2][3] |

| Molecular Formula | C₈H₂₀N₂ | [1][2][3] |

| Molecular Weight | 144.26 g/mol | [1][2][3] |

| IUPAC Name | N¹,N¹-dimethylhexane-1,6-diamine | |

| Synonyms | (6-Aminohexyl)dimethylamine, N,N-Dimethylhexamethylenediamine | [1][2][3] |

| SMILES String | CN(C)CCCCCCN | [3] |

| InChI Key | IAZDPWHHBHXJCS-UHFFFAOYSA-N | |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Physical State | Liquid | |

| Melting Point | 74-76 °C | [2] |

| Density | 0.831 g/cm³ (at 25 °C) | [2] |

| Flash Point | 27 °C | [2] |

| Topological Polar Surface Area (TPSA) | 29.26 Ų | [3] |

| logP (Predicted) | 1.0671 |[3] |

Molecular Structure and Visualization

The structure of this compound consists of a flexible hexane backbone, which imparts hydrophobicity, while the two terminal amine groups provide sites for hydrogen bonding and chemical reactivity. The primary amine is a nucleophilic and basic site capable of forming amides, imines, and salts. The tertiary amine is also basic but non-nucleophilic towards acylation, often serving as a proton acceptor or a coordination site.

Caption: Molecular graph of this compound.

Experimental Protocols

While specific, peer-reviewed synthesis protocols for this compound are not widely published, its synthesis can be logically derived from standard organic chemistry reactions. A common and efficient method is the controlled reductive amination of 1,6-diaminohexane.

Proposed Synthesis Protocol: Reductive Amination of 1,6-Diaminohexane

This procedure involves the reaction of a primary amine with formaldehyde in the presence of a reducing agent to yield a tertiary dimethylamine. By controlling the stoichiometry, one can favor the dimethylation of only one of the two primary amine groups of 1,6-diaminohexane.

-

Reaction Setup: To a stirred solution of 1,6-diaminohexane (1.0 equivalent) in a suitable solvent such as methanol, add formic acid (approximately 2.2 equivalents). The mixture should be cooled in an ice bath to manage the exothermic reaction.

-

Aldehyde Addition: Slowly add an aqueous solution of formaldehyde (37%, approximately 2.2 equivalents) to the cooled mixture. The temperature should be maintained below 20 °C.

-

Reaction: After the addition is complete, the reaction mixture is heated to reflux and maintained for several hours until the reaction is complete (monitored by TLC or GC-MS). This step forms the N,N-dimethylated product via the Eschweiler-Clarke reaction mechanism.

-

Workup: The reaction mixture is cooled to room temperature and made basic by the addition of a strong base like sodium hydroxide solution.

-

Extraction: The aqueous layer is extracted multiple times with an organic solvent, such as dichloromethane or ethyl acetate. The combined organic layers are then dried over an anhydrous salt (e.g., Na₂SO₄).

-

Purification: The solvent is removed under reduced pressure. The resulting crude product is then purified by vacuum distillation to yield pure this compound.

Caption: General workflow for the synthesis of this compound.

Spectroscopic Characterization (Predicted)

Table 3: Predicted Spectroscopic Data for this compound

| Technique | Predicted Key Features |

|---|---|

| ¹H NMR | - A singlet integrating to 6H around δ 2.2 ppm, corresponding to the two methyl groups of the tertiary amine [-N(CH₃)₂].- A triplet integrating to 2H around δ 2.7 ppm for the methylene group adjacent to the primary amine [-CH₂-NH₂].- A triplet integrating to 2H around δ 2.3 ppm for the methylene group adjacent to the tertiary amine [-CH₂-N(CH₃)₂].- A broad singlet for the primary amine protons (-NH₂), which may exchange with solvent.- A series of multiplets in the δ 1.3-1.6 ppm region for the four internal methylene groups of the hexyl chain. |

| ¹³C NMR | - A signal around δ 45 ppm for the two equivalent methyl carbons of the tertiary amine.- A signal around δ 59 ppm for the methylene carbon adjacent to the tertiary amine.- A signal around δ 42 ppm for the methylene carbon adjacent to the primary amine.- Several signals in the δ 26-33 ppm range for the remaining four methylene carbons in the hexyl chain. |

| Mass Spec (EI) | - A molecular ion peak [M]⁺ at m/z = 144.- A prominent base peak at m/z = 58, resulting from alpha-cleavage adjacent to the tertiary amine, corresponding to the [CH₂=N(CH₃)₂]⁺ fragment.- A peak at m/z = 30 from cleavage adjacent to the primary amine, corresponding to the [CH₂=NH₂]⁺ fragment. |

References

An In-depth Technical Guide to the Synthesis of 6-(Dimethylamino)hexylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 6-(dimethylamino)hexylamine, a diamine of interest in various research and development applications. The synthesis is presented as a three-step process commencing with the commercially available 1,6-hexanediamine. This document furnishes detailed experimental protocols, quantitative data, and logical diagrams to facilitate a thorough understanding and replication of the synthesis.

Executive Summary

The synthesis of this compound is achieved through a robust three-step sequence:

-

Selective Protection: Mono-protection of 1,6-hexanediamine using di-tert-butyl dicarbonate (Boc)₂O to yield N-(tert-butoxycarbonyl)-1,6-hexanediamine.

-

N,N-Dimethylation: Exhaustive methylation of the free primary amino group of the mono-protected diamine via the Eschweiler-Clarke reaction to afford N'-(tert-butoxycarbonyl)-N,N-dimethylhexane-1,6-diamine.

-

Deprotection: Removal of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions to yield the final product, this compound.

This guide provides detailed methodologies for each of these critical steps, supported by quantitative data where available in the public domain.

Data Presentation

The following table summarizes the key quantitative data for the described synthesis pathway.

| Step | Reaction | Starting Material | Reagents | Product | Yield (%) | Purity | Reference |

| 1 | Mono-Boc Protection | 1,6-Hexanediamine | Di-tert-butyl dicarbonate, Triethylamine, Dichloromethane | N-(tert-butoxycarbonyl)-1,6-hexanediamine | 73.0% | High | [1] |

| 2 | N,N-Dimethylation (Eschweiler-Clarke) | N-(tert-butoxycarbonyl)-1,6-hexanediamine | Formaldehyde, Formic Acid | N'-(tert-butoxycarbonyl)-N,N-dimethylhexane-1,6-diamine | ~98% (estimated) | High | [2] |

| 3 | Boc Deprotection | N'-(tert-butoxycarbonyl)-N,N-dimethylhexane-1,6-diamine | Trifluoroacetic Acid, Dichloromethane | This compound | High (typically >95%) | High | [3][4] |

Synthesis Pathway Diagram

Experimental Protocols

Step 1: Synthesis of N-(tert-butoxycarbonyl)-1,6-hexanediamine

This procedure is adapted from the methodology described in patent CN105294502A.[1]

Materials:

-

1,6-Hexanediamine (58.0 g, 0.5 mol)

-

Triethylamine (14.4 g, 0.1 mol)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (21.8 g, 0.1 mol)

-

Dichloromethane (DCM) (400 ml total)

Procedure:

-

In a suitable reaction vessel, dissolve 1,6-hexanediamine (58.0 g, 0.5 mol) and triethylamine (14.4 g, 0.1 mol) in 300 ml of dichloromethane.

-

Prepare a solution of di-tert-butyl dicarbonate (21.8 g, 0.1 mol) in 100 ml of dichloromethane.

-

Slowly add the di-tert-butyl dicarbonate solution dropwise to the solution of 1,6-hexanediamine and triethylamine with stirring.

-

The solution will become turbid. Continue the reaction at room temperature overnight with stirring.

-

After the reaction is complete, filter the mixture.

-

Extract the filtrate with water three times.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.

-

The reported yield for this procedure is 15.0 g (73.0%).[1]

Workflow Diagram:

Step 2: Synthesis of N'-(tert-butoxycarbonyl)-N,N-dimethylhexane-1,6-diamine

This procedure is a general method for the Eschweiler-Clarke methylation of a primary amine.[2][5]

Materials:

-

N-(tert-butoxycarbonyl)-1,6-hexanediamine (e.g., 0.2 mmol, 1.0 eq)

-

Formic acid (1.8 eq)

-

Formaldehyde (37% aqueous solution, 1.1 eq)

-

Dichloromethane (DCM)

-

1M Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH) solution

Procedure:

-

To a reaction flask containing N-(tert-butoxycarbonyl)-1,6-hexanediamine (1.0 eq), add formic acid (1.8 eq) and a 37% aqueous solution of formaldehyde (1.1 eq).

-

Heat the mixture at 80 °C for 18 hours.

-

Cool the reaction mixture to room temperature.

-

Add water and 1M HCl, then extract with dichloromethane.

-

Basify the aqueous phase to pH 11 with a sodium hydroxide solution.

-

Extract the aqueous phase with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography to afford the tertiary amine. The expected yield is high, typically around 98%.[2]

Reaction Mechanism Diagram:

Step 3: Synthesis of this compound

This is a general procedure for the deprotection of a Boc-protected amine using trifluoroacetic acid (TFA).[3][4]

Materials:

-

N'-(tert-butoxycarbonyl)-N,N-dimethylhexane-1,6-diamine

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

Procedure:

-

Dissolve the N'-(tert-butoxycarbonyl)-N,N-dimethylhexane-1,6-diamine in dichloromethane.

-

Add trifluoroacetic acid (typically 25% v/v in DCM) to the solution at room temperature.

-

Stir the reaction mixture for 2 hours.

-

Remove the volatiles under reduced pressure.

-

Dilute the residue with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound. The yield for this step is typically high (>95%).

Deprotection Mechanism Diagram:

References

- 1. CN105294502A - Synthetic method of N-Boc-1,6-hexamethylene diamine - Google Patents [patents.google.com]

- 2. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]

- 3. fishersci.co.uk [fishersci.co.uk]

- 4. Boc Deprotection - TFA [commonorganicchemistry.com]

- 5. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to N,N'-Dimethylhexamethylenediamine: Properties, Synthesis, and Applications

An Important Note on Nomenclature: The compound N,N'-Dimethylhexamethylenediamine (CAS No. 13093-04-4) is systematically named N,N'-dimethylhexane-1,6-diamine. In chemical literature and commercial sources, it is also referred to as 1,6-Bis(methylamino)hexane and N,N'-Dimethyl-1,6-diaminohexane. This guide will use these names interchangeably, with a primary focus on N,N'-dimethylhexane-1,6-diamine. It is crucial to distinguish this compound from its isomer, N,N-Dimethylhexamethylenediamine, where both methyl groups are attached to the same nitrogen atom. This document pertains exclusively to the N,N'-disubstituted isomer.

Core Characteristics and Physicochemical Properties

N,N'-Dimethylhexane-1,6-diamine is a diamine featuring a six-carbon aliphatic chain with a methylamino group at each terminus. Its bifunctional nature makes it a versatile building block in various chemical syntheses.[1] The physical and chemical properties of N,N'-Dimethylhexane-1,6-diamine are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C8H20N2 | [2] |

| Molecular Weight | 144.26 g/mol | [2] |

| CAS Number | 13093-04-4 | |

| Appearance | Colorless to light yellow liquid or white powder/lump | |

| Melting Point | 15-18 °C | |

| Boiling Point | 96 °C at 14 mmHg | |

| Density | 0.807 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.447 | |

| Flash Point | 86 °C (186.8 °F) - closed cup | |

| pKa | 11.06 ± 0.10 (Predicted) | |

| Storage Temperature | Room temperature, in a dark place under an inert atmosphere |

Synthesis of N,N'-Dimethylhexane-1,6-diamine

A common and efficient method for the synthesis of N,N'-dimethylhexane-1,6-diamine is the Eschweiler-Clarke reaction. This one-pot reductive amination procedure methylates primary amines to tertiary amines using excess formaldehyde and formic acid.[3][4]

Experimental Protocol: Eschweiler-Clarke Methylation of 1,6-Hexanediamine

Materials:

-

1,6-Hexanediamine

-

Formaldehyde (37% solution in water)

-

Formic acid (88-98%)

-

Sodium hydroxide (for neutralization)

-

Diethyl ether or other suitable extraction solvent

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 1,6-hexanediamine in an excess of formic acid.

-

Slowly add an excess of formaldehyde solution to the mixture while stirring. The reaction is exothermic and may require cooling to control the temperature.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for several hours until the reaction is complete (monitored by TLC or GC).[3]

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the excess formic acid by the slow addition of a concentrated sodium hydroxide solution. This step should be performed in an ice bath as it is highly exothermic.

-

Extract the aqueous layer multiple times with a suitable organic solvent such as diethyl ether.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude N,N'-dimethylhexane-1,6-diamine.

-

The product can be further purified by distillation under reduced pressure.

Applications in Research and Development

N,N'-Dimethylhexane-1,6-diamine serves as a key building block in several areas of research and drug development, primarily due to its bifunctional nature and the reactivity of its secondary amine groups.

Polymer Chemistry

This diamine is a valuable monomer for the synthesis of various polymers, including polyamides and polyurethanes.[1] Its incorporation into the polymer backbone can influence the material's physical and chemical properties.

3.1.1. Synthesis of Polyamides

N,N'-Dimethylhexane-1,6-diamine can be reacted with a dicarboxylic acid or its derivative (e.g., a diacyl chloride) to form a polyamide. The general reaction involves the formation of an amide linkage between the amine groups of the diamine and the carboxylic acid groups of the diacid.

3.1.2. Use in Dental Resins

A derivative of N,N'-dimethylhexane-1,6-diamine, N,N'-dimethyl,-N,N'-di(methacryloxy ethyl)-1,6-hexanediamine (NDMH), has been synthesized for use in dental resins.[5] In this application, NDMH can act as both a co-initiator and a reactive diluent, with the advantage of being polymerizable, which can limit the amount of extractable amine from the final dental restoration.[5]

Drug Delivery and Gene Transfection

The structure of N,N'-dimethylhexane-1,6-diamine makes it a suitable scaffold for the development of cationic lipids and polymers for gene delivery. The secondary amine groups can be further functionalized to create molecules with a positive charge at physiological pH, which can then electrostatically interact with negatively charged nucleic acids like DNA and RNA. This interaction facilitates the condensation of the nucleic acids into nanoparticles, which can then be taken up by cells.

Safety and Toxicology

N,N'-Dimethylhexane-1,6-diamine is classified as a hazardous substance. It is important to handle this chemical with appropriate safety precautions in a well-ventilated area, using personal protective equipment.

| Hazard Class | Hazard Statement |

| Skin Irritation | H315: Causes skin irritation |

| Eye Irritation | H319: Causes serious eye irritation |

| Specific target organ toxicity – single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation |

Data sourced from PubChem and commercial supplier safety data sheets.

Toxicological studies on the parent compound, 1,6-hexanediamine, indicate moderate toxicity.[6] For its dihydrochloride salt, toxicity in rats and mice was primarily due to its irritant properties, especially affecting the respiratory tract upon inhalation.[7] It is important to note that detailed toxicological data specific to N,N'-dimethylhexane-1,6-diamine is limited, and caution should be exercised based on the data available for related compounds.

Conclusion

N,N'-Dimethylhexane-1,6-diamine is a versatile chemical intermediate with significant applications in polymer chemistry and potential uses in the field of drug delivery. Its synthesis via the Eschweiler-Clarke reaction is a well-established method. Researchers and professionals in drug development should be aware of its reactive nature and handle it with appropriate safety measures. Further research into the biological activity and toxicology of its derivatives is warranted to fully explore its potential in biomedical applications.

References

- 1. N,N'-Dimethyl-1,6-hexanediamine | High-Purity Reagent [benchchem.com]

- 2. jk-sci.com [jk-sci.com]

- 3. grokipedia.com [grokipedia.com]

- 4. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 5. Synthesis and photopolymerization of N,N'-dimethyl,-N,N'-di(methacryloxy ethyl)-1,6-hexanediamine as a polymerizable amine coinitiator for dental restorations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hexamethylenediamine - Wikipedia [en.wikipedia.org]

- 7. NTP technical report on the toxicity studies of 1,6-Hexanediamine Dihydrochloride (CAS No. 6055-52-3) Administered by Drinking Water and Inhalation to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Safety Landscape of 6-(Dimethylamino)hexylamine: A Technical Guide

Introduction

6-(Dimethylamino)hexylamine, also known as N,N-Dimethyl-1,6-hexanediamine, is a diamine-substituted hydrocarbon utilized in various chemical syntheses.[1] Its structure, featuring a hexyl backbone with a primary amine at one end and a tertiary dimethylamino group at the other, suggests a potential for corrosive and irritant properties characteristic of alkylamines. This document provides a detailed overview of the known and anticipated safety and handling considerations for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

A summary of the known physical and chemical properties is presented below. This data is critical for understanding the substance's behavior under various laboratory conditions.

| Property | Value | Source |

| CAS Number | 1938-58-5 | [1][2] |

| Molecular Formula | C₈H₂₀N₂ | [1][2] |

| Molecular Weight | 144.26 g/mol | [1][2] |

| Appearance | Data not available; likely a liquid | Extrapolated |

| Density | 0.831 g/cm³ (at 25 °C) | [2] |

| Melting Point | 74-76°C | [2] |

| Flash Point | 27 °C | [2] |

Hazard Identification and Classification

While a complete GHS classification is not available, supplier information indicates that this compound is hazardous.[2] It is classified as a "Dangerous Good for transport".[1] The available hazard codes and risk statements are summarized below.

| Classification | Code/Statement | Source |

| Hazard Codes | C, Xn | [2] |

| Risk Statements | R10: Flammable | [2] |

| R21/22: Harmful in contact with skin and if swallowed | [2] | |

| R34: Causes burns | [2] | |

| R35: Causes severe burns | [2] |

Based on data for the parent compound, 1,6-Hexanediamine, it is prudent to assume this compound is corrosive, harmful if swallowed or in contact with skin, causes severe skin burns and eye damage, and may cause respiratory irritation.[3][4][5]

Personal Protective Equipment (PPE)

A stringent PPE protocol is mandatory when handling this compound. The following diagram outlines the minimum required PPE.

References

An In-depth Technical Guide to the Material Compatibility of 6-(Dimethylamino)hexylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the material compatibility of 6-(Dimethylamino)hexylamine, a diamine substituted hydrocarbon utilized in various research and development applications. Due to the limited availability of direct compatibility data for this specific compound, this guide synthesizes information from analogous aliphatic amines, including hexamethylenediamine and N,N-dimethylalkylamines, to provide a robust framework for material selection. It is imperative to note that this information should be used as a guideline, and for critical applications, direct material compatibility testing is strongly recommended. This document outlines standard experimental protocols for such testing, based on established ASTM and NACE standards, to ensure the safe and effective handling and use of this compound.

Introduction to this compound

This compound, also known as N,N-Dimethyl-1,6-hexanediamine, is a bifunctional molecule containing both a primary and a tertiary amine. This structure imparts unique chemical properties, making it a valuable building block in various chemical syntheses. However, the presence of these amine functionalities also dictates its reactivity and potential for material degradation. Amines, as a class of organic compounds, are known to be corrosive to certain metals and can cause swelling, degradation, or chemical attack on various polymers and elastomers. The primary amine group offers sites for reactions such as acylation and alkylation, while the tertiary amine group can act as a base or a catalyst. Understanding the compatibility of this chemical with common laboratory and process materials is crucial for ensuring experimental integrity, safety, and equipment longevity.

Factors Influencing Material Compatibility

The compatibility of this compound with a given material is not absolute and is influenced by several factors. A thorough understanding of these variables is essential for accurate risk assessment and material selection.

-

Temperature: Chemical reaction rates, including corrosion and polymer degradation, generally increase with temperature.

-

Concentration: The concentration of this compound in a solution can significantly impact its aggressiveness towards materials.

-

Exposure Duration: The length of time a material is in contact with the chemical will affect the extent of any degradation.

-

Presence of Other Chemicals: The presence of impurities, solvents, or other reactive species in a formulation can alter the compatibility profile.

-

Mechanical Stress: Materials under mechanical stress may be more susceptible to chemical attack, a phenomenon known as stress corrosion cracking in metals and environmental stress cracking in plastics.

Material Compatibility Tables

The following tables summarize the expected compatibility of various materials with aliphatic amines, which can be used as a proxy for estimating the compatibility with this compound. The ratings are based on published data for similar compounds and general chemical resistance of the material class.

It is critical to validate these recommendations with specific testing for your application.

Table 1: Metals

| Material | Expected Compatibility | Notes |

| Carbon Steel | Poor | Amines can cause corrosion, especially in the presence of water and at elevated temperatures. |

| Stainless Steel (300 Series) | Good to Excellent | Generally resistant to amine corrosion.[1] |

| Aluminum | Fair to Good | May be susceptible to corrosion, especially with aqueous amine solutions. |

| Copper and its Alloys | Poor | Amines can form complexes with copper, leading to corrosion. |

| Nickel and its Alloys | Good | Generally exhibit good resistance to amine corrosion. |

Table 2: Plastics

| Material | Expected Compatibility | Notes |

| Polyethylene (PE) | Good to Excellent | Generally good resistance to aliphatic amines. |

| Polypropylene (PP) | Good | Good resistance to non-oxidizing acids and bases. |

| Polyvinyl Chloride (PVC) | Poor to Fair | Amines can cause chemical weakening of PVC.[2] |

| Polytetrafluoroethylene (PTFE) | Excellent | Highly resistant to a wide range of chemicals, including amines. |

| Polycarbonate (PC) | Poor | Susceptible to aminolysis, leading to cracking and degradation.[2] |

| Polyethylene Terephthalate (PET) | Poor | Can be chemically weakened by amines.[2] |

Table 3: Elastomers

| Material | Expected Compatibility | Notes |

| Ethylene Propylene Diene Monomer (EPDM) | Good | Offers good resistance to a variety of acids and alkalis. |

| Nitrile Rubber (Buna-N) | Fair to Good | General purpose oil-resistant polymer with moderate compatibility with amines. |

| Fluoroelastomers (FKM/Viton®) | Poor to Fair | Generally not recommended for use with amines. |

| Silicone | Poor to Fair | May exhibit swelling and degradation upon exposure to amines. |

| Perfluoroelastomers (FFKM) | Excellent | Broad chemical resistance similar to PTFE. |

Experimental Protocols for Material Compatibility Testing

For critical applications, it is essential to perform specific compatibility testing of materials with this compound under conditions that simulate the intended use. The following are generalized protocols based on industry standards.

Plastic Material Compatibility Testing (Based on ASTM D543)

This practice evaluates the resistance of plastics to chemical reagents by observing changes in weight, dimensions, appearance, and mechanical properties.

Methodology:

-

Specimen Preparation: Prepare a minimum of three test specimens of the plastic material in a standardized shape (e.g., tensile bars).

-

Initial Measurements: Record the initial weight, dimensions (length, width, thickness), and mechanical properties (e.g., tensile strength, elongation) of each specimen.

-

Exposure: Immerse the test specimens in this compound at the intended operating temperature for a specified duration. A control group of specimens should be maintained in an inert environment.

-

Post-Exposure Evaluation: After the exposure period, remove the specimens, clean them according to the standard, and re-measure their weight, dimensions, and mechanical properties.

-

Analysis: Calculate the percentage change in weight, dimensions, and mechanical properties. Visually inspect the specimens for any changes in appearance, such as discoloration, swelling, or cracking.

-

Reporting: Report the results in a structured format, comparing the exposed specimens to the control group to determine the material's compatibility.

Metal Corrosion Testing (Based on NACE TM0169 / ASTM G31)

This guide covers laboratory immersion corrosion testing of metals to determine the rate of corrosion.

Methodology:

-

Specimen Preparation: Prepare at least two metal coupons of the material to be tested. Clean the surfaces to remove any contaminants.

-

Initial Weighing: Accurately weigh each coupon to the nearest 0.1 mg.

-

Immersion: Immerse the coupons in a solution of this compound under controlled conditions (temperature, agitation, aeration) that mimic the process environment. The duration of the test should be sufficient to produce a measurable weight loss.

-

Cleaning: After the immersion period, remove the coupons and clean them to remove all corrosion products, following the procedures outlined in the standard.

-

Final Weighing: Reweigh the cleaned coupons to the nearest 0.1 mg.

-

Corrosion Rate Calculation: Calculate the corrosion rate using the weight loss, surface area of the coupon, and the exposure time. The corrosion rate is typically expressed in mils per year (mpy) or millimeters per year (mm/yr).

Conclusion and Recommendations

While this guide provides a foundational understanding of the material compatibility of this compound based on data from similar compounds, it is not a substitute for material-specific testing under end-use conditions. For non-critical, short-term laboratory applications, the general guidelines presented may be sufficient for initial material selection. However, for long-term storage, process equipment, and applications where material failure could lead to safety hazards or experimental failure, a rigorous testing program following the outlined standardized protocols is strongly advised. Researchers, scientists, and drug development professionals should use this guide as a starting point for making informed decisions on material selection when working with this compound.

References

Spectroscopic Profile of 6-(Dimethylamino)hexylamine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 6-(Dimethylamino)hexylamine, a key intermediate in various chemical syntheses. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing, offering detailed information on its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic characteristics.

Summary of Spectroscopic Data

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and IR spectroscopy for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.21 | s | 6H | -N(CH₃)₂ |

| ~2.24 | t | 2H | -CH₂-N(CH₃)₂ |

| ~1.45 | m | 2H | -CH₂-CH₂-N(CH₃)₂ |

| ~1.30 | m | 6H | -(CH₂)₃-CH₂-CH₂-N(CH₃)₂ |

| ~0.89 | t | 3H | -CH₃ |

Note: Predicted chemical shifts based on structure and data from similar compounds. 's' denotes singlet, 't' denotes triplet, 'm' denotes multiplet.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~59.5 | -CH₂-N(CH₃)₂ |

| ~45.5 | -N(CH₃)₂ |

| ~31.8 | -CH₂-CH₂-CH₂-N(CH₃)₂ |

| ~27.3 | -CH₂-CH₂-N(CH₃)₂ |

| ~26.8 | -CH₂-CH₂-CH₂-N(CH₃)₂ |

| ~22.6 | -CH₂-CH₃ |

| ~14.0 | -CH₃ |

Note: Predicted chemical shifts based on structure and data from similar compounds.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2955 - 2850 | Strong | C-H stretch (alkane) |

| 2815, 2765 | Medium | C-H stretch (N-CH₃) |

| 1465 | Medium | C-H bend (alkane) |

| 1265 | Medium | C-N stretch (amine) |

Note: Predicted absorption bands based on functional groups present in the molecule.

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically acquired on a 300 MHz or 500 MHz spectrometer.

Sample Preparation: A sample of this compound (approximately 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃), containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

¹H NMR Acquisition: The spectrum is acquired at room temperature. A standard pulse sequence is used with a spectral width of approximately 15 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

¹³C NMR Acquisition: The spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width of approximately 220 ppm is used, with a relaxation delay of 2-10 seconds and a significantly larger number of scans compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR spectroscopy is a common method for obtaining the infrared spectrum of liquid samples like this compound.

Sample Preparation: A small drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

IR Spectrum Acquisition: The spectrum is recorded over the mid-IR range, typically from 4000 to 400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum. Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum, which is typically displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the spectroscopic analysis of this compound.

In-depth Technical Guide on 6-(Dimethylamino)hexylamine Analogues and Derivatives: A Review of Available Information

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Dimethylamino)hexylamine is a diamine-substituted hydrocarbon with the chemical formula C8H20N2.[1][2] It is also known as N,N-dimethyl-1,6-hexanediamine. This compound and its potential analogues and derivatives belong to the broader class of dimethylamine (DMA) derivatives, which have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[3] DMA derivatives have been explored for antimicrobial, antihistaminic, anticancer, and analgesic properties, underscoring the therapeutic potential of this chemical scaffold. This guide aims to provide a comprehensive overview of the available technical information on this compound analogues and derivatives, focusing on their synthesis, biological activities, and experimental protocols.

Core Compound: this compound

Chemical and Physical Properties

A summary of the fundamental properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 1938-58-5 | [1][2] |

| Molecular Formula | C8H20N2 | [1][2] |

| Molecular Weight | 144.26 g/mol | [1][2] |

| Alternate Names | N,N-Dimethylhexamethylenediamine | [1][2] |

| Application | Diamine substituted hydrocarbon | [1][2] |

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of a wide array of analogues and derivatives specifically derived from this compound are not extensively documented in the literature. However, general synthetic strategies for producing N,N-dimethyl-N-alkylamines can provide a theoretical framework for their preparation.

One common method involves the direct amination of a corresponding alcohol with dimethylamine in the presence of a suitable catalyst. A patented process for producing N,N-dimethyl-N-alkylamines or -alkenylamines describes reacting a higher alcohol with dimethylamine while passing hydrogen and dimethylamine gas through a reactor containing a catalyst at elevated temperature and pressure.

General Experimental Workflow for N,N-Dimethyl-N-Alkylamine Synthesis

The following diagram illustrates a generalized workflow for the synthesis of N,N-dimethyl-N-alkylamines, which could be adapted for the synthesis of this compound derivatives.

Caption: Generalized workflow for the synthesis of N,N-dimethyl-N-alkylamines.

Biological Activity and Signaling Pathways

Due to the lack of specific studies on this compound analogues, their biological activities and the signaling pathways they may modulate remain uncharacterized. Research on other dimethylamino-containing compounds suggests a broad range of potential biological targets. For instance, dimethylamine itself has been shown to have genotoxic effects in the presence of metabolic activation and can impact xenobiotic metabolizing enzymes.[3]

Hypothetical Signaling Pathway Involvement

Based on the activities of other amine-containing compounds, one could hypothesize that derivatives of this compound might interact with various cellular signaling pathways. The following diagram illustrates a hypothetical interaction with a generic G-protein coupled receptor (GPCR) pathway, a common target for amine-containing drugs.

Caption: Hypothetical signaling pathway for a this compound analogue.

Quantitative Data

A thorough literature search did not yield any quantitative biological data, such as IC50 or Ki values, for analogues or derivatives of this compound. Such data is crucial for establishing structure-activity relationships (SAR) and for guiding drug development efforts. The absence of this information highlights a significant gap in the current understanding of this specific chemical class.

Future Directions

The field of medicinal chemistry is vast, and the exploration of novel chemical scaffolds is ongoing. The lack of data on this compound analogues and derivatives presents an opportunity for future research. Key areas for investigation would include:

-

Synthesis of a focused library: A systematic approach to synthesizing a variety of analogues with modifications to the hexyl chain, the primary amine, and the tertiary amine could provide a foundation for biological screening.

-

Biological screening: Testing these new compounds against a panel of relevant biological targets (e.g., receptors, enzymes, ion channels) would be the first step in identifying potential therapeutic applications.

-

Structure-Activity Relationship (SAR) studies: Should any of the synthesized compounds show biological activity, subsequent SAR studies would be critical for optimizing their potency and selectivity.

Conclusion

While the dimethylamine moiety is a well-established pharmacophore present in numerous clinically approved drugs, the specific chemical space around this compound remains largely unexplored. This technical guide has summarized the limited available information on the core compound and has highlighted the significant lack of data regarding its analogues and derivatives. For researchers and drug development professionals, this represents a potential, albeit high-risk, area for novel discovery. The development of a research program focused on the synthesis and biological evaluation of this compound class would be necessary to unlock any therapeutic potential they may hold. At present, a comprehensive, data-rich technical guide on this compound analogues and derivatives cannot be constructed due to the absence of foundational research in this specific area.

References

An In-depth Technical Guide to the Basic Reactivity of 6-(Dimethylamino)hexylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(Dimethylamino)hexylamine, also known as N,N-dimethyl-1,6-hexanediamine, is a diamine featuring both a primary and a tertiary amine group. This structural characteristic imparts distinct basicity to each nitrogen center, influencing its reactivity and making it a versatile building block in organic synthesis and drug development. This guide provides a comprehensive overview of the fundamental reactivity of this compound, including its acid-base properties, nucleophilicity, and common chemical transformations. Detailed experimental protocols for the determination of its acid dissociation constants (pKa) are also presented, alongside theoretical considerations for estimating these values.

Introduction

This compound (CAS RN: 1938-58-5) is a linear aliphatic diamine with the molecular formula C8H20N2 and a molecular weight of 144.26 g/mol .[1] Its structure is characterized by a hexyl chain separating a primary amine at one terminus and a tertiary dimethylamino group at the other. This bifunctionality allows for selective chemical modifications and makes it a valuable intermediate in the synthesis of a wide range of molecules, including pharmaceuticals, polymers, and surfactants. Understanding the basicity of each amine group is crucial for predicting its behavior in chemical reactions and biological systems.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1938-58-5 | [1] |

| Molecular Formula | C8H20N2 | [1] |

| Molecular Weight | 144.26 g/mol | [1] |

| Alternate Name | N,N-Dimethyl-1,6-hexanediamine | [1] |

Acid-Base Properties and pKa Values

The basicity of this compound arises from the lone pair of electrons on each of its two nitrogen atoms, which can accept a proton. Consequently, the compound has two distinct pKa values corresponding to the protonation of the tertiary and primary amine groups.

Table 2: Estimated pKa Values for this compound

| Amine Group | Estimated pKa of Conjugate Acid | Rationale |

| Primary Amine (-NH2) | ~10.6 - 11.0 | Based on the pKa of hexylamine (~10.6) and hexamethylenediamine (~11.0). The electron-donating effect of the alkyl chain increases basicity. |

| Tertiary Amine (-N(CH3)2) | ~10.0 - 10.5 | Generally, the pKa of protonated tertiary amines is slightly lower than that of primary amines due to steric hindrance affecting solvation of the conjugate acid. |

The protonation equilibria of this compound can be visualized as a stepwise process.

Experimental Determination of pKa

Potentiometric titration is a precise and widely used method for determining the pKa values of amines. This technique involves the gradual addition of a standardized acid to a solution of the amine and monitoring the resulting change in pH.

Experimental Protocol: Potentiometric Titration

-

Preparation of Solutions:

-

Prepare a standard solution of 0.1 M hydrochloric acid (HCl).

-

Accurately weigh approximately 0.1-0.2 mmol of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized, CO2-free water.

-

-

Titration Setup:

-

Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10).

-

Place the amine solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode and the tip of the burette containing the standard HCl solution.

-

-

Titration Procedure:

-

Record the initial pH of the amine solution.

-

Add the HCl titrant in small increments (e.g., 0.1-0.2 mL) and record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration past the two equivalence points, which will be indicated by sharp changes in pH.

-

-

Data Analysis:

-

Plot the pH versus the volume of HCl added to obtain the titration curve.

-

The two equivalence points correspond to the complete protonation of the two amine groups.

-

The pKa values can be determined from the half-equivalence points, where half of each amine group has been protonated. At these points, pH = pKa.

-

For more accurate determination, a first derivative plot (ΔpH/ΔV) or a second derivative plot (Δ²pH/Δ²V) can be used to precisely locate the equivalence points.

-

Core Reactivity

The reactivity of this compound is dictated by the nucleophilicity of its primary and tertiary amine groups.

Nucleophilic Reactivity

Both nitrogen atoms possess a lone pair of electrons, making them effective nucleophiles. The primary amine is generally more sterically accessible and therefore often more reactive in nucleophilic substitution and addition reactions. However, the tertiary amine can also participate in reactions, particularly those that are not sterically demanding.

Common Chemical Reactions

-

Alkylation: The primary amine can be readily alkylated with alkyl halides to form secondary amines. Further alkylation can lead to tertiary amines and ultimately to quaternary ammonium salts. The tertiary amine can also be alkylated to form a quaternary ammonium salt.

-

Acylation: The primary amine reacts with acylating agents such as acid chlorides and anhydrides to form amides. This reaction is typically rapid and exothermic. The tertiary amine does not undergo acylation but can act as a base to catalyze the reaction.

-

Urea and Carbamate Formation: The primary amine can react with isocyanates to form ureas or with chloroformates to form carbamates. These reactions are fundamental in the synthesis of various polymers and biologically active molecules.

Applications in Research and Development

The dual functionality of this compound makes it a valuable tool in several areas:

-

Drug Development: It can serve as a linker to connect different pharmacophores or to attach a drug molecule to a targeting moiety. The basic amine groups can also be utilized to improve the solubility and pharmacokinetic properties of drug candidates.

-

Polymer Chemistry: It is used as a monomer in the synthesis of polyamides and polyurethanes, where the diamine structure allows for the formation of polymer chains.

-

Material Science: The ability to form quaternary ammonium salts makes it useful in the preparation of cationic surfactants and phase-transfer catalysts.

Conclusion

This compound is a versatile chemical intermediate with distinct basic and nucleophilic properties associated with its primary and tertiary amine functionalities. A thorough understanding of its reactivity, particularly its pKa values, is essential for its effective application in synthetic chemistry, drug discovery, and materials science. This guide provides a foundational understanding of these properties and outlines a clear protocol for their experimental determination.

References

Methodological & Application

Application Notes and Protocols for 6-(Dimethylamino)hexylamine in Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 6-(dimethylamino)hexylamine in the synthesis of cationic polymers for biomedical applications, particularly in the fields of drug delivery and gene therapy. The protocols detailed below are based on established methods for the synthesis of poly(β-amino ester)s (PBAEs), a class of biodegradable polymers well-suited for the delivery of nucleic acids and other therapeutic agents.

Introduction

This compound is a diamine containing both a tertiary and a primary amine. This structure makes it an excellent candidate monomer for the synthesis of cationic polymers through Michael addition polymerization with diacrylate monomers. The resulting poly(β-amino ester)s possess a biodegradable backbone due to the presence of ester linkages and cationic character from the protonatable tertiary amine groups. These properties are highly desirable for the formulation of nanoparticles that can encapsulate and deliver therapeutic payloads, such as plasmid DNA (pDNA) and small interfering RNA (siRNA), into cells.

The tertiary amine groups along the polymer backbone play a crucial role in the "proton sponge" effect, which facilitates the escape of the polymer/payload complex from the endosome, a critical step for successful intracellular delivery. Upon endocytosis, the endosome becomes acidified. The tertiary amines on the polymer backbone become protonated, leading to an influx of protons and chloride ions into the endosome. This influx causes osmotic swelling and eventual rupture of the endosomal membrane, releasing the therapeutic cargo into the cytoplasm.

Applications

Polymers synthesized using this compound are primarily designed for:

-

Gene Delivery: Formulation of polyplexes (polymer-nucleic acid nanoparticles) for the delivery of pDNA for gene therapy or siRNA for gene silencing. The cationic nature of the polymer allows for efficient condensation of negatively charged nucleic acids into stable nanoparticles.

-

Drug Delivery: Encapsulation of small molecule drugs within the polymer matrix for controlled release applications. The biodegradability of the PBAE backbone ensures the gradual release of the drug and clearance of the polymer carrier from the body.

Quantitative Data Summary

The following tables summarize typical quantitative data for poly(β-amino ester)s synthesized using diamines and diacrylates, which are representative of what can be expected for polymers derived from this compound.

Table 1: Polymer Synthesis and Characterization

| Parameter | Typical Value Range | Notes |

| Monomers | This compound, 1,4-Butanediol diacrylate | Other diacrylates can be used to tune polymer properties. |

| Monomer Molar Ratio (Amine:Acrylate) | 1.1:1 to 1:1.2 | An excess of the amine monomer can lead to amine-terminated polymers. |

| Reaction Temperature | 50 - 90 °C | Higher temperatures can increase the reaction rate. |

| Reaction Time | 24 - 48 hours | Monitored by the disappearance of acrylate peaks in ¹H NMR. |

| Molecular Weight (Mw) | 5,000 - 20,000 g/mol | Controlled by the monomer ratio and reaction time. |

| Polydispersity Index (PDI) | 1.5 - 3.0 | Typical for step-growth polymerization. |

| Yield | > 80% | Dependent on purification method. |

Table 2: Polyplex Formulation and Physicochemical Properties

| Parameter | Typical Value Range | Notes |

| Polymer/Nucleic Acid (N/P) Ratio | 5:1 to 30:1 | Ratio of polymer nitrogen atoms to nucleic acid phosphate groups. |

| Particle Size (Hydrodynamic Diameter) | 100 - 300 nm | Measured by Dynamic Light Scattering (DLS). |

| Zeta Potential | +10 to +40 mV | Indicates surface charge and stability of the polyplex suspension. |

| Nucleic Acid Encapsulation Efficiency | > 90% | Determined by gel retardation assay or fluorescence-based assays. |

Experimental Protocols

Protocol 1: Synthesis of Poly(β-amino ester) from this compound and 1,4-Butanediol Diacrylate

Materials:

-

This compound

-

1,4-Butanediol diacrylate

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Diethyl ether

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Round-bottom flask

-

Nitrogen or Argon gas supply

Procedure:

-

In a clean, dry round-bottom flask, dissolve this compound in anhydrous DMSO under an inert atmosphere (e.g., nitrogen or argon).

-

Add 1,4-butanediol diacrylate to the solution dropwise while stirring. A typical molar ratio is 1.1:1 (amine:acrylate).

-

Heat the reaction mixture to 50°C and stir for 48 hours under an inert atmosphere.

-

Monitor the reaction progress by taking small aliquots and analyzing via ¹H NMR spectroscopy, observing the disappearance of the acrylate proton peaks.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold diethyl ether with vigorous stirring.

-

Collect the precipitated polymer by centrifugation or filtration.

-

Wash the polymer multiple times with diethyl ether to remove unreacted monomers and solvent.

-

Dry the polymer under vacuum to a constant weight.

-

Store the dried polymer at -20°C under desiccated conditions.

Protocol 2: Characterization of the Synthesized Polymer

1. ¹H NMR Spectroscopy:

-

Dissolve a small amount of the dried polymer in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquire the ¹H NMR spectrum to confirm the polymer structure by identifying the characteristic peaks of the repeating unit and the absence of monomer peaks.

2. Gel Permeation Chromatography (GPC):

-

Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the polymer using GPC.

-

Use a suitable mobile phase (e.g., THF or DMF with LiBr) and polystyrene standards for calibration.

Protocol 3: Formulation of Polymer/siRNA Nanoparticles (Polyplexes)

Materials:

-

Synthesized polymer stock solution (e.g., 10 mg/mL in DMSO)

-

siRNA stock solution (e.g., 20 µM in RNase-free water)

-

Nuclease-free water

-

Sodium acetate buffer (25 mM, pH 5.2)

Procedure:

-

Dilute the polymer stock solution to the desired concentration in sodium acetate buffer.

-

Dilute the siRNA stock solution to the desired concentration in nuclease-free water.

-

To formulate the polyplexes, add the diluted polymer solution to the diluted siRNA solution in a single, rapid step while vortexing gently. The desired N/P ratio will determine the volumes of each solution to be mixed.

-

Incubate the mixture at room temperature for 30 minutes to allow for the self-assembly of the nanoparticles.

-

The resulting polyplex suspension is ready for characterization or in vitro/in vivo studies.

Protocol 4: Characterization of Polyplexes

1. Dynamic Light Scattering (DLS):

-

Measure the hydrodynamic diameter (particle size) and polydispersity index (PDI) of the polyplexes using a DLS instrument.

2. Zeta Potential Measurement:

-

Determine the surface charge (zeta potential) of the polyplexes using the same instrument as for DLS, equipped with an electrode assembly.

3. Gel Retardation Assay:

-

Prepare polyplexes at various N/P ratios.

-

Run the samples on an agarose gel containing a fluorescent nucleic acid stain (e.g., ethidium bromide or SYBR Safe).

-

The N/P ratio at which the siRNA migration is completely retarded in the gel indicates efficient complexation.

Visualizations

Caption: Workflow for the synthesis and characterization of a poly(β-amino ester).

Caption: Workflow for the formulation and characterization of polymer/siRNA nanoparticles.

Application Notes and Protocols for Nanoparticle Surface Functionalization with 6-(Dimethylamino)hexylamine

For: Researchers, scientists, and drug development professionals.

Introduction

The surface functionalization of nanoparticles is a critical step in tailoring their properties for biomedical applications such as drug delivery, bioimaging, and diagnostics.[1] Modification of nanoparticle surfaces can enhance biocompatibility, improve stability in physiological media, and enable targeted delivery to specific cells or tissues.[2] 6-(Dimethylamino)hexylamine is a bifunctional ligand possessing a primary amine and a tertiary amine. The primary amine allows for covalent conjugation to nanoparticles, while the tertiary amine, being protonated at physiological pH, imparts a positive surface charge. This positive charge can enhance cellular uptake through electrostatic interactions with the negatively charged cell membrane.[3][4]

These application notes provide a detailed protocol for the surface functionalization of carboxylated nanoparticles with this compound using the widely adopted 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.[5] Additionally, methods for the characterization of the functionalized nanoparticles and expected outcomes are described.

Principles of Functionalization

The covalent attachment of this compound to carboxylated nanoparticles is achieved via a two-step EDC/NHS coupling reaction.[6] First, the carboxyl groups on the nanoparticle surface are activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to hydrolysis, but the addition of NHS stabilizes it by converting it into a more stable NHS ester.[7] The NHS ester then readily reacts with the primary amine of this compound to form a stable amide bond, covalently linking the molecule to the nanoparticle surface. The tertiary amine of the attached molecule remains free, imparting a positive charge to the nanoparticle.

Experimental Protocols

Materials and Reagents

-

Carboxylated nanoparticles (e.g., PLGA, silica, or iron oxide nanoparticles)

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Activation Buffer: 2-(N-morpholino)ethanesulfonic acid (MES) buffer (50 mM, pH 6.0)

-

Coupling Buffer: Phosphate-buffered saline (PBS, 1X, pH 7.4)

-

Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Ethanolamine, pH 8.5

-

Washing Buffer: PBS with 0.05% Tween 20

-

Deionized (DI) water

-

Magnetic separator (for magnetic nanoparticles)

-

Centrifuge

Protocol for Surface Functionalization

This protocol is a general guideline and may require optimization based on the specific type of nanoparticle used.

-

Nanoparticle Preparation:

-

Disperse the carboxylated nanoparticles in Activation Buffer to a final concentration of 1-10 mg/mL.

-

Sonicate the suspension briefly to ensure a homogenous dispersion.

-

-

Activation of Carboxyl Groups:

-

Prepare fresh stock solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in Activation Buffer immediately before use.

-

Add EDC and NHS to the nanoparticle suspension. A 2-5 fold molar excess of EDC and NHS over the available carboxyl groups on the nanoparticles is recommended. If the exact number of carboxyl groups is unknown, optimization will be necessary.

-

Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to activate the carboxyl groups.

-

-

Removal of Excess EDC/NHS (Optional but Recommended):

-

For magnetic nanoparticles, use a magnetic separator to pellet the nanoparticles and discard the supernatant.

-

For non-magnetic nanoparticles, centrifuge the suspension (centrifugation speed and time will depend on nanoparticle size and density) to pellet the nanoparticles and discard the supernatant.

-

Resuspend the activated nanoparticles in fresh Coupling Buffer.

-

-

Conjugation with this compound:

-

Prepare a solution of this compound in Coupling Buffer (e.g., 5-10 mg/mL).

-

Add the this compound solution to the activated nanoparticle suspension. A 10-50 fold molar excess of the amine over the activated carboxyl groups is recommended.

-

Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with continuous gentle mixing.

-

-

Quenching and Washing:

-

Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to deactivate any unreacted NHS esters. Incubate for 15-30 minutes.

-

Pellet the functionalized nanoparticles (using a magnet or centrifuge).

-

Wash the nanoparticles three times with Washing Buffer to remove unreacted reagents and byproducts.

-

After the final wash, resuspend the nanoparticles in an appropriate storage buffer (e.g., PBS or DI water).

-

Characterization of Functionalized Nanoparticles

A thorough characterization is essential to confirm successful functionalization and to determine the physicochemical properties of the modified nanoparticles.

The ninhydrin assay is a colorimetric method to quantify primary and secondary amines.[8][9]

-

Prepare a standard curve using known concentrations of this compound.

-

Disperse a known amount of the functionalized nanoparticles in ethanol.

-

Add the ninhydrin reagent to the nanoparticle suspension.

-

Heat the mixture at 100°C for 15-20 minutes.

-

Cool the reaction and pellet the nanoparticles.

-

Measure the absorbance of the supernatant at ~570 nm.

-

Determine the concentration of amine groups on the nanoparticles by comparing the absorbance to the standard curve.

Dynamic Light Scattering (DLS) and Laser Doppler Velocimetry are used to measure the hydrodynamic diameter and zeta potential, respectively.

-

Dilute the nanoparticle suspension in DI water or a buffer of known ionic strength.

-

Measure the hydrodynamic size and zeta potential using a suitable instrument.

-

A successful functionalization with this compound is expected to result in an increase in the hydrodynamic diameter and a shift in the zeta potential from negative to positive.[10][11]

Data Presentation

The following tables summarize the expected quantitative data for nanoparticles before and after functionalization with this compound. The values are representative and may vary depending on the nanoparticle type, size, and functionalization efficiency.

Table 1: Physicochemical Properties of Nanoparticles Pre- and Post-Functionalization

| Parameter | Carboxylated Nanoparticles (Pre-Functionalization) | This compound Functionalized Nanoparticles (Post-Functionalization) |

| Hydrodynamic Diameter (nm) | 100 ± 5 | 110 ± 7 |

| Polydispersity Index (PDI) | < 0.2 | < 0.25 |

| Zeta Potential (mV) in PBS (pH 7.4) | -35 ± 5 | +25 ± 5 |

| Surface Amine Density (amines/nm²) | N/A | 1.5 - 3.0 |

Table 2: In Vitro Cellular Uptake in Cancer Cell Line (e.g., HeLa cells)

| Nanoparticle Formulation | Incubation Time (4 hours) | Cellular Uptake (% of cells with internalized nanoparticles) |